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Introduction

Cy3.5 is a bright, orange-red fluorescent dye that serves as a valuable tool in various
fluorescence-based applications, including flow cytometry.[1][2] Its spectral properties make it a
suitable candidate for multicolor analysis, providing a distinct signal for cell sorting and
analysis. This document provides detailed application notes and protocols for utilizing Cy3.5 in
flow cytometry, covering antibody labeling, cell staining, and data analysis considerations.

Spectral and Physicochemical Properties

Cy3.5 exhibits a sharp absorption and emission profile, which is advantageous for minimizing
spectral overlap in multicolor experiments.[2] The key spectral and physical characteristics of
Cy3.5 are summarized in the table below, alongside other common fluorophores for
comparison.
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Property Cy3.5 Cy3 Cy5
Excitation Maximum

~581[1][2] ~550(3] ~650(3]
(nm)
Emission Maximum

~596[1][2] ~570][3] ~670[3]

(nm)

Molar Extinction
Coefficient ~150,000 150,000 250,000

(L-mol~t.cm™?)

Quantum Yield (®) 0.15 - 0.35[4][5][6] 0.15[7] 0.27[4]
Laser Line 561 nm 532 nm, 561 nm 633/640 nm
Common Filter 585/42 bp 586/14 bp 660/20 bp

Table 1: Spectral and Physicochemical Properties of Cy3.5 and Other Common Cyanine Dyes.
Advantages and Disadvantages for Flow Cytometry
Advantages:

o Bright Fluorescence: Cy3.5 provides a strong fluorescent signal, making it suitable for
detecting both high and low abundance antigens.[2]

» High Photostability: It demonstrates good resistance to photobleaching, which is crucial for
experiments involving long acquisition times or cell sorting.[2][8]

o Sharp Spectral Peaks: The narrow absorption and emission spectra of Cy3.5 help to reduce
spectral overlap with other fluorophores, simplifying compensation in multicolor panels.[2]

Disadvantages:

o Moderate Quantum Yield: While bright, its quantum yield may be lower than some other
available fluorophores.

o Potential for Non-specific Binding: Like other cyanine dyes, Cy5 has been noted to
sometimes exhibit non-specific binding to Fc receptors on cells like macrophages and
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monocytes. While this is a lesser concern for Cy3.5, it is a factor to consider in panel design.

[°]

Experimental Protocols
Protocol 1: Labeling Antibodies with Cy3.5 NHS Ester

This protocol describes the covalent labeling of antibodies with Cy3.5 NHS (N-
hydroxysuccinimidyl) ester, which reacts with primary amines on the protein.

Materials:

Antibody (or other protein) to be labeled (1-2 mg/mL in amine-free buffer, e.g., PBS)

Cy3.5 NHS ester

Anhydrous Dimethylsulfoxide (DMSO)

1 M Sodium Bicarbonate, pH 8.5-9.0

Spin desalting column (e.g., Sephadex G-25)

Phosphate Buffered Saline (PBS), pH 7.2-7.4
Procedure:
e Antibody Preparation:

o Ensure the antibody is in an amine-free buffer. If buffers containing Tris or glycine are
present, dialyze the antibody against PBS.

o Adjust the antibody concentration to 1-2 mg/mL.
e Dye Preparation:

o Immediately before use, dissolve the Cy3.5 NHS ester in DMSO to a concentration of 10
mg/mL.

e Labeling Reaction:
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o Adjust the pH of the antibody solution to 8.5-9.0 by adding 1 M sodium bicarbonate
(typically 1/10th of the antibody solution volume).

o Add the reactive dye to the antibody solution. A molar ratio of 10:1 (dye:protein) is a good
starting point for IgG antibodies.

o Incubate the reaction for 1 hour at room temperature with continuous gentle mixing,
protected from light.

 Purification of the Conjugate:
o Prepare a spin desalting column according to the manufacturer's instructions.

o Apply the reaction mixture to the column to separate the labeled antibody from the
unconjugated dye.

o Collect the purified conjugate.
o Determination of Degree of Labeling (DOL) (Optional):

o Measure the absorbance of the conjugate at 280 nm (for the protein) and ~581 nm (for
Cy3.5).

o Calculate the protein concentration and the DOL using the following formulas:
» Protein Concentration (M) = [Azso - (Ass1 X CF2s80)] / €_protein
» Dye Concentration (M) = Ass1/ €_dye
= DOL = Dye Concentration / Protein Concentration

o Where:

» CF2s0 is the correction factor for the dye's absorbance at 280 nm (provided by the dye
manufacturer).

» ¢ protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000
M~icm~1 for IgG).
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» ¢ _dye is the molar extinction coefficient of Cy3.5 at ~581 nm (~150,000 M~1cm1).

e Storage:

o Store the labeled antibody at 4°C, protected from light. For long-term storage, add a
carrier protein (e.g., 0.1% BSA) and store at -20°C.

Preparation

Antibody in Cy3.5 NHS Ester
Amine-Free Buffer in DMSO
Labeling Reactipn
Mix Antibody and Dye
(pH 8.5-9.0)
Incubate 1 hr at RT
(in dark)

Purification & QC

Purify via
Spin Column

Measure Absorbance
(A280 & A581)

Calculate DOL

Store Conjugate
at 4°C
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Click to download full resolution via product page

Antibody Labeling Workflow

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol outlines the steps for staining cell surface antigens using a Cy3.5-conjugated
antibody.

Materials:

e Cell suspension (e.g., PBMCs, cultured cells)

Cy3.5-conjugated primary antibody

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or 5-10% FBS and 0.1% sodium
azide)

Fc receptor blocking solution (optional)

Viability dye (optional)
Procedure:
e Cell Preparation:

o Prepare a single-cell suspension at a concentration of 1 x 107 cells/mL in ice-cold Flow
Cytometry Staining Buffer.

o Aliquot 100 puL of the cell suspension (1 x 10° cells) into flow cytometry tubes.
o Fc Receptor Blocking (Optional):

o To prevent non-specific binding, incubate cells with an Fc blocking reagent for 10-15
minutes at 4°C.

e Staining:

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b15552814?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Add the predetermined optimal concentration of the Cy3.5-conjugated antibody to the
cells.

o Incubate for 20-30 minutes at 4°C in the dark.
e Washing:
o Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
o Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant.
o Repeat the wash step twice.
 Viability Staining (Optional):

o If a viability dye is used, resuspend the cells in the appropriate buffer and add the dye
according to the manufacturer's protocol.

o Data Acquisition:
o Resuspend the final cell pellet in 300-500 pL of Flow Cytometry Staining Buffer.

o Acquire data on a flow cytometer equipped with a 561 nm laser and a suitable emission
filter for Cy3.5.

o Ensure proper controls are included, such as unstained cells and Fluorescence Minus
One (FMO) controls.

Protocol 3: Intracellular Staining for Flow Cytometry

This protocol is for the detection of intracellular antigens and requires fixation and
permeabilization of the cells.

Materials:
o Cy3.5-conjugated antibody for the intracellular target

» Antibodies for cell surface markers (if performing simultaneous surface and intracellular
staining)
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e Flow Cytometry Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)
o Flow Cytometry Permeabilization/Wash Buffer (e.g., containing saponin or Triton X-100)
Procedure:
o Cell Surface Staining (if applicable):
o Perform cell surface staining as described in Protocol 2.
 Fixation:

o After the final wash of the surface staining, resuspend the cell pellet in 100 pL of Flow
Cytometry Staining Buffer.

o Add 100 pL of Fixation Buffer and incubate for 15-20 minutes at room temperature,
protected from light.

o Permeabilization and Intracellular Staining:
o Wash the fixed cells twice with Permeabilization/\Wash Buffer.

o Resuspend the cell pellet in 100 puL of Permeabilization/Wash Buffer containing the optimal
concentration of the Cy3.5-conjugated intracellular antibody.

o Incubate for 30 minutes at room temperature in the dark.
e Washing and Data Acquisition:
o Wash the cells twice with Permeabilization/Wash Buffer.

o Resuspend the final cell pellet in Flow Cytometry Staining Buffer and acquire data as
described above.
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Flow Cytometry Staining Workflow
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Multicolor Panel Desigh and Compensation

When incorporating Cy3.5 into a multicolor flow cytometry panel, several factors should be

considered to ensure high-quality data.

e Fluorophore Selection: Choose fluorophores with minimal spectral overlap with Cy3.5. Dyes
excited by other laser lines (e.g., 405 nm or 640 nm) are good candidates.

¢ Antigen Density: Match brighter fluorophores with weakly expressed antigens and dimmer

fluorophores with highly expressed antigens.[9]

o Compensation: Due to the emission spectra of fluorophores, some spectral overlap is often
unavoidable.[10] Proper compensation is crucial to correct for this spillover.[11]

o Single-Stained Controls: For each fluorophore in the panel, including Cy3.5, a single-

stained compensation control is required.[12]

o Fluorescence Minus One (FMO) Controls: FMO controls are important for accurate gating,
especially for identifying positive populations with low expression levels.[13]

Conclusion

Cy3.5 is a robust and versatile fluorophore for flow cytometry applications. Its bright signal and
favorable spectral characteristics make it a valuable addition to multicolor panels. By following
the detailed protocols for antibody labeling and cell staining, and by giving careful consideration
to experimental design and controls, researchers can effectively utilize Cy3.5 to achieve high-
quality and reproducible flow cytometry data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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